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These application notes provide a comprehensive guide to establishing and utilizing the alpha-

naphthylisothiocyanate (ANIT)-induced cholestasis model in mice. This widely used model is

instrumental for studying cholestatic liver injury, a condition characterized by impaired bile flow,

leading to the accumulation of toxic bile acids in the liver. The administration of ANIT in mice

effectively recapitulates key features of human cholestatic diseases, including inflammation,

necrosis, and fibrosis, making it an invaluable tool for preclinical research into disease

mechanisms and the evaluation of novel therapeutic agents.[1]

Core Applications of the ANIT-Induced Cholestasis Model:

Investigating Pathophysiology: Elucidating the cellular and molecular cascades that result in

bile duct injury and the disruption of bile flow.[1]

Screening Hepatoprotective Compounds: Assessing the efficacy of new drugs to prevent or

ameliorate cholestatic liver damage.[1]

Studying Inflammatory and Fibrotic Pathways: Examining the contribution of immune cells,

cytokines, and signaling pathways to the progression of liver injury.[1]

Evaluating Drug-Induced Liver Injury (DILI): Utilizing ANIT as a model compound to

understand the mechanisms of cholestatic DILI.[1]
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Experimental Protocols
I. Induction of Acute Cholestatic Liver Injury
This protocol details the oral administration of ANIT to induce acute cholestatic liver injury in

mice.

Materials:

Alpha-naphthylisothiocyanate (ANIT) (Sigma-Aldrich or equivalent)

Corn oil (Sigma-Aldrich or equivalent)

Male C57BL/6 or ICR mice (8-10 weeks old)[1]

Oral gavage needles (20-22 gauge, with a ball tip)

Syringes (1 ml)

Procedure:

Animal Acclimation: House mice in a controlled environment (23±1°C, 12-hour light/dark

cycle) with ad libitum access to food and water for at least one week prior to the experiment.

[2]

Preparation of ANIT Solution: Prepare a fresh solution of ANIT in corn oil. A common

concentration is 7.5 mg/ml to achieve a dose of 75 mg/kg in a 10 ml/kg volume. Ensure the

solution is thoroughly mixed.

ANIT Administration:

Fast the mice overnight before ANIT administration.

Weigh each mouse to determine the precise volume of the ANIT solution to be

administered.

Administer a single dose of ANIT (typically 75 mg/kg) via oral gavage.[3][4] For some

studies, a dose of 60 mg/kg may be used.[5]
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Post-Administration Monitoring:

Return the mice to their cages with free access to food and water.

Monitor the animals for any signs of distress.

Euthanize the mice at predetermined time points (e.g., 24, 48, or 72 hours) post-ANIT

administration for sample collection.[6][7] The 48-hour time point is frequently selected for

subsequent analyses as biochemical indicators of liver injury are often maximal at this

time.[6][7]

Sample Collection:

Collect blood via cardiac puncture for serum biochemical analysis.

Perfuse the liver with saline to remove blood.

Collect the liver for histopathological analysis, gene and protein expression studies, and

metabolomics.

II. Biochemical Analysis
Procedure:

Serum Separation: Centrifuge the collected blood to separate the serum.

Measurement of Liver Injury Markers: Use commercial assay kits to measure the serum

levels of:

Alanine aminotransferase (ALT)[6][7][8]

Aspartate aminotransferase (AST)[6][7][8]

Alkaline phosphatase (ALP)[6][7][8]

Total bilirubin (TBIL)[6][7]

Total bile acids (TBA)[6][7][8]
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Gamma-glutamyl transpeptidase (γ-GGT)[6][7]

III. Histopathological Analysis
Procedure:

Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin.

Paraffin Embedding and Sectioning: Embed the fixed tissue in paraffin and cut sections of 4-

5 µm thickness.[9]

Staining:

Hematoxylin and Eosin (H&E) Staining: To assess general liver morphology, inflammation,

and necrosis.[5][10]

Sirius Red Staining: To visualize and quantify collagen deposition and fibrosis.[9]

Microscopic Evaluation: Examine the stained sections under a light microscope to evaluate

the extent of liver injury, including bile duct proliferation, inflammatory cell infiltration, and

necrosis.[11]

IV. Gene Expression Analysis (qRT-PCR)
Procedure:

RNA Extraction: Isolate total RNA from a portion of the liver tissue using a suitable RNA

extraction kit.

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using specific primers for target

genes involved in bile acid metabolism, transport, and inflammation. Normalize the

expression levels to a housekeeping gene (e.g., 18S ribosomal RNA).[8] The 2−ΔΔCq

method is commonly used for quantification.[8]
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The following tables summarize typical quantitative data obtained from the ANIT-induced

cholestasis model in mice.

Table 1: Serum Biochemical Markers of Liver Injury

Parameter Control Group
ANIT-Treated
Group (48h)

Reference

ALT (U/L) ~25 >200 [6][7][8]

AST (U/L) ~50 >300 [6][7][8]

ALP (U/L) ~100 >400 [6][7][8]

TBA (µmol/L) ~5 >150 [6][7][8]

TBIL (µmol/L) ~1 >20 [6][7]

Values are approximate and can vary based on the specific experimental conditions and mouse

strain.

Table 2: Relative mRNA Expression of Key Genes in the Liver
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Gene Function Change with ANIT Reference

Bile Acid Synthesis

Cyp7a1
Rate-limiting enzyme

in bile acid synthesis
Decreased [8]

Cyp8b1
Involved in cholic acid

synthesis
Decreased [8]

Bile Acid Transport

Ntcp (Slc10a1)
Basolateral uptake

transporter
Decreased [3][6]

Oatp1b2 (Slco1b2)
Basolateral uptake

transporter
Decreased [3][6]

Bsep (Abcb11)
Canalicular efflux

pump for bile salts
Decreased [6]

Mrp2 (Abcc2)

Canalicular efflux

pump for conjugated

compounds

Decreased [6]

Mrp3 (Abcc3)
Basolateral efflux

pump
Increased [3][6]

Nuclear Receptors

Fxr (Nr1h4)
Key regulator of bile

acid homeostasis
Decreased [6]

Shp (Nr0b2)
Transcriptional

repressor of Cyp7a1
Increased [3]

Oxidative Stress

Nrf2 (Nfe2l2)
Master regulator of

antioxidant response
Activated [3][6]

Nqo1
Nrf2 target gene,

detoxifying enzyme
Increased [3][6]
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Ho-1
Nrf2 target gene,

antioxidant enzyme
Increased [6]

Inflammation

Tnf-α
Pro-inflammatory

cytokine
Increased [7]

Il-6
Pro-inflammatory

cytokine
Increased [7]
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Caption: Experimental workflow for ANIT-induced cholestasis in mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b147278?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatocyte

ANIT

↑ Bile Acids

causes

Bile Duct Injury

↑ Oxidative Stress ↑ Inflammation
(TNF-α, IL-6)FXR

activates/inhibits

Hepatocyte Injury
& Necrosis

Nrf2

activates

JNK/STAT3

activates

NF-κB

activates

↑ Antioxidant Genes
(Nqo1, HO-1)

induces

↓ Bsep, Mrp2

regulates

↓ Ntcp, Oatp1b2

regulates

↓ Cyp7a1

represses via SHP

impaired efflux reduced uptakereduced synthesis

Click to download full resolution via product page

Caption: Key signaling pathways in ANIT-induced cholestasis.

Mechanism of ANIT-Induced Cholestasis
ANIT is metabolized in hepatocytes and its glutathione conjugate is transported into the bile.[3]

[12] In the bile, the conjugate dissociates, releasing ANIT, which directly damages bile duct

epithelial cells (cholangiocytes).[3][12] This initial injury leads to bile duct obstruction and the

intrahepatic accumulation of bile acids, which are the primary drivers of subsequent hepatocyte

injury.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b147278?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664692/
https://journals.asm.org/doi/10.1128/spectrum.03242-22
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664692/
https://journals.asm.org/doi/10.1128/spectrum.03242-22
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The accumulation of bile acids triggers a cascade of events:

Hepatocellular Injury: High concentrations of bile acids are cytotoxic, leading to hepatocyte

necrosis and apoptosis. This is reflected by the significant elevation of serum ALT and AST

levels.[6][7][8]

Inflammation: The initial injury promotes an inflammatory response characterized by the

infiltration of neutrophils and the release of pro-inflammatory cytokines such as TNF-α and

IL-6.[7][13] This inflammatory milieu is mediated by signaling pathways like NF-κB and

JNK/STAT3, which further exacerbate liver damage.[8]

Oxidative Stress: The overaccumulation of bile acids induces oxidative stress. In response,

the Nrf2 signaling pathway is activated, leading to the upregulation of antioxidant and

detoxification enzymes like Nqo1 and HO-1 as a protective mechanism.[3][6][14]

Disrupted Bile Acid Homeostasis: To mitigate the toxicity, adaptive changes occur in the

expression of genes involved in bile acid synthesis and transport. The nuclear receptor FXR,

a key sensor of bile acid levels, plays a central role.[4][6] Typically, ANIT treatment leads to a

downregulation of bile acid uptake transporters (Ntcp, Oatps) and the key synthesis enzyme

(Cyp7a1), while increasing the expression of basolateral efflux pumps (Mrp3) to shuttle bile

acids back into circulation.[3][6] However, the expression of critical canalicular export pumps

(Bsep, Mrp2) is often suppressed, contributing to cholestasis.[6]

In summary, the ANIT-induced cholestasis model in mice is a robust and reproducible tool for

studying the complex interplay between bile duct injury, bile acid toxicity, inflammation, and the

adaptive responses of the liver. It provides a valuable platform for testing the efficacy of

therapeutic interventions aimed at mitigating cholestatic liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00256/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5425580/
https://www.spandidos-publications.com/10.3892/mmr.2020.11210?text=fulltext
https://pmc.ncbi.nlm.nih.gov/articles/PMC5425580/
https://pubmed.ncbi.nlm.nih.gov/16614373/
https://www.spandidos-publications.com/10.3892/mmr.2020.11210?text=fulltext
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664692/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00256/full
https://pubmed.ncbi.nlm.nih.gov/28553227/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.758632/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00256/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664692/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00256/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00256/full
https://www.benchchem.com/product/b147278?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Establishing_a_Mouse_Model_of_Alpha_Naphthylisothiocyanate_ANIT_Induced_Hepatotoxicity_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Frontiers | Metabolomic Analysis Reveals the Therapeutic Effects of MBT1805, a Novel
Pan-Peroxisome Proliferator-Activated Receptor Agonist, on α-Naphthylisothiocyanate-
Induced Cholestasis in Mice [frontiersin.org]

3. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via
Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Arbutin Alleviates the Liver Injury of α-Naphthylisothiocyanate-induced
Cholestasis Through Farnesoid X Receptor Activation [frontiersin.org]

5. researchgate.net [researchgate.net]

6. Frontiers | SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model
[frontiersin.org]

7. SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model - PMC
[pmc.ncbi.nlm.nih.gov]

8. spandidos-publications.com [spandidos-publications.com]

9. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic
Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. journals.asm.org [journals.asm.org]

13. ANIT toxicity toward mouse hepatocytes in vivo is mediated primarily by neutrophils via
CD18 - PubMed [pubmed.ncbi.nlm.nih.gov]

14. SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for ANIT-Induced
Cholestasis in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147278#protocol-for-anit-induced-cholestasis-in-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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